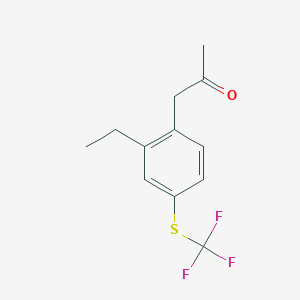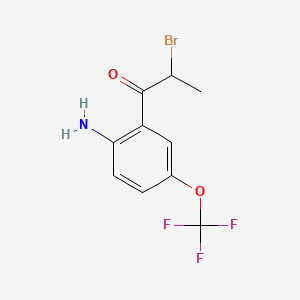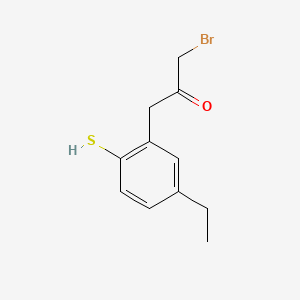
1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13BrOS and a molecular weight of 273.19 g/mol This compound is characterized by the presence of a bromine atom, an ethyl group, and a mercapto group attached to a phenyl ring, which is further connected to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one typically involves the bromination of 3-(5-ethyl-2-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. The carbonyl group in the propanone moiety can undergo reduction or oxidation, influencing the compound’s reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-phenylpropan-2-one: Similar structure but lacks the ethyl and mercapto groups.
3-(5-Ethyl-2-mercaptophenyl)propan-2-one: Similar structure but lacks the bromine atom.
1-Bromo-3-(2-mercaptophenyl)propan-2-one: Similar structure but lacks the ethyl group.
Uniqueness
1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one is unique due to the presence of both the bromine atom and the mercapto group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C11H13BrOS |
|---|---|
Poids moléculaire |
273.19 g/mol |
Nom IUPAC |
1-bromo-3-(5-ethyl-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-2-8-3-4-11(14)9(5-8)6-10(13)7-12/h3-5,14H,2,6-7H2,1H3 |
Clé InChI |
GAVVOJDGBVUPAB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)S)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


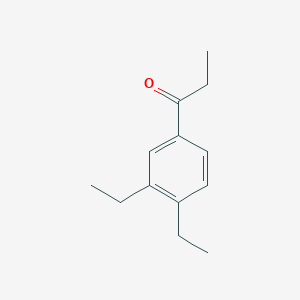


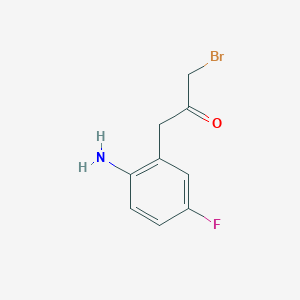
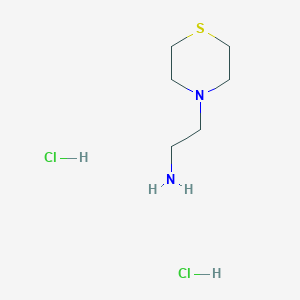


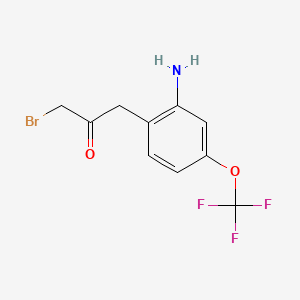
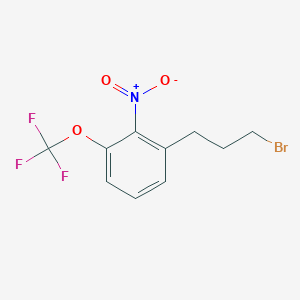
![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
![2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)
